[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
Overview
Description
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, also known as DMPTD, is an organic compound that can be synthesized in the laboratory and has been used in a variety of scientific research applications. This compound has a unique structure and is an important starting material for many chemical reactions. DMPTD has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry. This compound has been used in the synthesis of triazole-based inhibitors, which are used in the treatment of cancer and other diseases. Additionally, this compound has been used to synthesize polymeric materials with unique properties, such as high thermal stability, which can be used in a variety of applications.
Mechanism of Action
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has a unique structure that allows it to interact with other molecules in a variety of ways. Its structure allows it to form hydrogen bonds and electrostatic interactions with other molecules, which can affect their activity. Additionally, this compound can act as a Lewis acid, which can be used to catalyze certain reactions. Finally, this compound can act as a nucleophile, which can be used to attack other molecules and form covalent bonds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activity. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage. Finally, this compound has been shown to have neuroprotective effects, which can protect neurons from damage.
Advantages and Limitations for Lab Experiments
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. Finally, it has a variety of uses in chemical synthesis, making it a versatile starting material.
However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, which can limit its use in certain reactions. Additionally, it is not very reactive, which can limit its use in certain reactions. Finally, it is not very soluble in organic solvents, which can limit its use in certain reactions.
Future Directions
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has a variety of potential future applications. It could be used to synthesize novel drugs, dyes, and polymers. Additionally, it could be used to synthesize heterocyclic compounds for medicinal chemistry applications. It could also be used to synthesize polymeric materials with unique properties, such as high thermal stability. Finally, it could be used to synthesize inhibitors for the treatment of cancer and other diseases.
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-9(2)5-10(4-8)15-12(7-17)11(6-16)13-14-15/h3-5,16-17H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHABHCENHSTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CO)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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